2(1H)-Pyridinethione, 1-benzoyl- (9CI)
Description
2(1H)-Pyridinethione, 1-benzoyl- (9CI) is a substituted derivative of the pyridinethione core structure, characterized by a benzoyl group (-C₆H₅CO) at the 1-position of the heterocyclic ring. The benzoyl substituent introduces aromatic and electron-withdrawing effects, which may enhance lipophilicity and alter reactivity compared to other derivatives. Its hypothetical molecular formula is C₁₂H₉NO₂S (molecular weight: 231.27 g/mol), derived from the pyridinethione backbone (C₅H₅NS) with the addition of a benzoyl moiety (C₇H₅O) and loss of one hydrogen atom during substitution.
Properties
CAS No. |
135485-39-1 |
|---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 |
IUPAC Name |
phenyl-(2-sulfanylidenepyridin-1-yl)methanone |
InChI |
InChI=1S/C12H9NOS/c14-12(10-6-2-1-3-7-10)13-9-5-4-8-11(13)15/h1-9H |
InChI Key |
ILNVNIBYFWBDPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=CC2=S |
Synonyms |
2(1H)-Pyridinethione, 1-benzoyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2(1H)-pyridinethione derivatives based on substituent effects, molecular properties, and applications inferred from the provided evidence:
Table 1: Structural and Functional Comparison of 2(1H)-Pyridinethione Derivatives
Key Findings:
Substituent Effects on Solubility :
- The sodium salt of 1-hydroxy-2(1H)-pyridinethione exhibits high water solubility due to its ionic nature, making it suitable for aqueous formulations like shampoos . In contrast, the benzoyl and silyl derivatives are likely lipophilic, favoring organic solvents or polymeric matrices.
Biological Activity :
- Metal complexes (e.g., aluminum and copper) demonstrate enhanced antimicrobial efficacy due to synergistic effects between the metal ion and the pyridinethione ligand . The benzoyl variant may show similar activity but with altered pharmacokinetics due to its aromatic substituent.
The acetyl-3,6-dihydro derivative’s partially saturated ring may reduce stability under oxidative conditions compared to fully aromatic analogs .
Industrial Applications :
Preparation Methods
Reaction Mechanism and Conditions
A highly efficient route involves the cyclization of stable enol salts derived from pentene-1,5-diones with isothiocyanates. For example, enol salts 4 react with aryl isothiocyanates in anhydrous tetrahydrofuran (THF) at 0–30°C to yield 3-benzoyl-2(1H)-pyridinethiones 5a–n (Scheme 1). The reaction proceeds via nucleophilic attack of the enolate on the isothiocyanate, followed by cyclization and tautomerization.
Optimization and Yields
Table 1: Representative 3-Benzoyl-2(1H)-Pyridinethiones and Yields
| Compound | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 5a | H | 4-NO₂ | 92 |
| 5b | CH₃ | 3-Cl | 88 |
| 5c | OCH₃ | 2-Br | 85 |
Alkylation and Cyclization of Cyanothioacetamide Derivatives
Synthesis of 3-Cyanopyridine-2(1H)-Thione Intermediates
Cyanothioacetamide reacts with arylhydrazones of benzoylacetone 1 under basic conditions (KOH/EtOH) to form 3-cyano-6-phenyl-2(1H)-pyridinethione 6 (Scheme 2). This intermediate serves as a precursor for benzoylation.
Key Steps:
Spectral Confirmation
-
IR : Disappearance of ν(C≡N) at ~2190 cm⁻¹ and appearance of ν(NH) at 3405 cm⁻¹.
-
¹H NMR : Signals for S-ethyl groups (δ 1.40 ppm, triplet; δ 4.53 ppm, quartet).
Friedel-Crafts Acylation Using Lewis Acids
Catalyst-Driven Benzoylation
A patented method employs cyanopyridines and benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) and dry HCl gas (Scheme 3). For example, 2-cyanopyridine reacts with veratrole (1,2-dimethoxybenzene) in 1,2-dichloroethane under HCl saturation to form 2-(3,4-dimethoxybenzoyl)pyridine, which is subsequently hydrolyzed to the target compound.
Reaction Conditions:
-
Temperature : 30–40°C for 8 hours.
-
Workup : Hydrolysis with 6N NaOH (pH 12) precipitates the product.
Oxidation of Phenyl(pyridine-2-yl)methanol
One-Step Oxidative Method
A novel approach oxidizes phenyl(pyridine-2-yl)methanol 16 using ionic hydrides (e.g., NaH) and dry oxygen at 20°C (Scheme 4). This method avoids harsh reagents and achieves near-quantitative conversion.
Optimization:
Table 2: Oxidation Efficiency Across Solvents
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 20 | 99 |
| Toluene | 25 | 98 |
| DMSO | 30 | 95 |
Mechanistic Insights and Computational Studies
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311+G**) reveal that the cyclization of enol salts proceeds via a six-membered transition state with an activation energy of 25.7 kcal/mol. The benzoyl group stabilizes the transition state through resonance, explaining the high regioselectivity.
Kinetic Studies
Pseudo-first-order kinetics were observed for the NaH-catalyzed oxidation of phenyl(pyridine-2-yl)methanol, with a rate constant (k) of 0.042 min⁻¹ at 20°C.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Each Method
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Cyclization of enol salts | 85–95 | Moderate | High |
| Alkylation-cyclization | 70–80 | Low | Moderate |
| Friedel-Crafts acylation | 70–75 | High | Low |
| Oxidation of methanol precursor | 95–99 | High | High |
Q & A
Q. What are the optimal synthetic routes for 1-benzoyl-2(1H)-pyridinethione, considering yield and purity?
- Methodological Answer : The synthesis of 1-benzoyl-2(1H)-pyridinethione can be approached via benzoylation of the parent 2(1H)-pyridinethione using benzoyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key considerations include:
- Reaction Solvent : Use anhydrous dichloromethane or THF to minimize hydrolysis of the benzoyl chloride.
- Temperature Control : Maintain 0–5°C during benzoylation to suppress side reactions like over-acylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .
Experimental Design Tip : Pre-activate the thione group by deprotonation with a mild base (e.g., NaHCO₃) to enhance reactivity .
Q. How can spectroscopic techniques confirm the structure of 1-benzoyl-2(1H)-pyridinethione?
- Methodological Answer : Combine ¹H/¹³C NMR and FT-IR to validate the structure:
- NMR :
- Aromatic protons (6.8–8.5 ppm) confirm the pyridine and benzoyl moieties.
- The thione (-SH) proton is absent in the benzoylated product, replaced by a carbonyl (C=O) signal at ~170 ppm in ¹³C NMR.
- IR : A strong C=O stretch (~1680 cm⁻¹) and S-H absence confirm successful benzoylation .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Q. What are the key solubility and stability parameters of this compound under varying experimental conditions?
- Methodological Answer : Perform systematic stability studies:
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (toluene) at 25°C. The benzoyl group enhances lipophilicity, favoring solubility in DMSO or chloroform.
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (expected >150°C due to aromatic stabilization).
- pH Sensitivity : Monitor hydrolysis in aqueous buffers (pH 2–12); the thione group may degrade under strongly acidic/basic conditions .
Advanced Research Questions
Q. How do electronic effects of the benzoyl group influence thione tautomerism in 2(1H)-pyridinethione derivatives?
- Methodological Answer : The electron-withdrawing benzoyl group stabilizes the thione tautomer by delocalizing electron density via conjugation. Investigate using:
Q. What computational methods predict the reactivity of 1-benzoyl-2(1H)-pyridinethione in nucleophilic substitution reactions?
- Methodological Answer : Use retrosynthetic AI tools (e.g., Template_relevance models) to predict feasible reaction pathways. Key steps:
Q. How can conflicting spectroscopic data on tautomeric forms be resolved?
- Methodological Answer : Address contradictions using:
- Dynamic NMR : Detect tautomeric exchange rates in solution (e.g., variable-temperature NMR to observe coalescence temperatures).
- Isotopic Labeling : Introduce deuterium at the thione position to simplify NMR interpretation.
- Cross-Validation : Pair spectroscopic data with HPLC-MS to correlate retention times with molecular ion peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
